molecular formula C15H9Cl3N4OS B6073988 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea

Cat. No. B6073988
M. Wt: 399.7 g/mol
InChI Key: ACVSYRIDWIAKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar thiadiazole derivatives has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea, focusing on six unique applications:

Antiviral Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea has shown potential as an antiviral agent. Research indicates that compounds with the 1,3,4-thiadiazole moiety can inhibit the replication of various viruses. This compound’s structure allows it to interfere with viral enzymes or proteins, making it a candidate for developing new antiviral drugs .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity. The presence of the thiadiazole ring is known to enhance the antibacterial properties of molecules. Studies have shown that derivatives of 1,3,4-thiadiazole can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it useful in treating bacterial infections .

Antifungal Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea also exhibits antifungal properties. The compound can disrupt the cell membrane of fungi, leading to cell death. This makes it a potential candidate for developing antifungal treatments for various fungal infections .

Anticancer Activity

Research has shown that this compound can act as an anticancer agent. The thiadiazole ring in its structure is known to induce apoptosis in cancer cells. This compound can inhibit the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms, making it a promising candidate for cancer therapy .

Herbicidal Properties

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea has been studied for its herbicidal properties. It can inhibit the growth of weeds by interfering with their photosynthesis process. This makes it a potential candidate for developing new herbicides that are effective against a wide range of weed species .

Antioxidant Activity

This compound has shown antioxidant properties, which can help in protecting cells from oxidative stress. The presence of the thiadiazole ring contributes to its ability to scavenge free radicals, making it useful in developing treatments for diseases caused by oxidative stress, such as neurodegenerative diseases .

Anti-inflammatory Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea has potential anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, reducing inflammation. This makes it a candidate for developing new anti-inflammatory drugs for treating conditions like arthritis .

Antidiabetic Potential

Research suggests that this compound may have antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential candidate for developing new treatments for diabetes .

Future Directions

The future directions for research on “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3,4-dichlorophenyl)urea” and similar compounds could include further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

1-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4OS/c16-10-4-2-1-3-9(10)13-21-22-15(24-13)20-14(23)19-8-5-6-11(17)12(18)7-8/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVSYRIDWIAKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.